Mao-B-IN-13
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Overview
Description
Mao-B-IN-13 is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, phenylethylamine, and benzylamine. Inhibitors of MAO-B are of significant interest in the treatment of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease due to their ability to increase the levels of these neurotransmitters in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mao-B-IN-13 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The synthetic route often starts with the preparation of a quinolin-2-one scaffold, which is crucial for the selectivity towards MAO-B . The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
Mao-B-IN-13 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolin-2-one derivatives, while substitution reactions may produce various substituted quinolin-2-one compounds .
Scientific Research Applications
Mao-B-IN-13 has a wide range of scientific research applications, including:
Mechanism of Action
Mao-B-IN-13 exerts its effects by selectively inhibiting the activity of MAO-B. This inhibition prevents the breakdown of neurotransmitters like dopamine, phenylethylamine, and benzylamine, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of MAO-B, where it binds and blocks the enzyme’s catalytic activity . The pathways involved in its mechanism of action include the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive function .
Comparison with Similar Compounds
Mao-B-IN-13 is compared with other MAO-B inhibitors such as selegiline, rasagiline, and safinamide. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and pharmacokinetic properties . For example:
Selegiline: An irreversible MAO-B inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible MAO-B inhibitor with neuroprotective properties.
Safinamide: A reversible MAO-B inhibitor with additional sodium channel blocking activity.
This compound is unique due to its specific quinolin-2-one scaffold, which provides high selectivity towards MAO-B and minimizes off-target effects .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[(E)-2-(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)ethenyl]phenol |
InChI |
InChI=1S/C18H19NO3/c1-12-17-16(11-21-18(2,3)22-17)14(10-19-12)7-4-13-5-8-15(20)9-6-13/h4-10,20H,11H2,1-3H3/b7-4+ |
InChI Key |
VGWOEAXBGYNGIU-QPJJXVBHSA-N |
Isomeric SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
CC1=NC=C(C2=C1OC(OC2)(C)C)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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